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Sulfachloropyrazine-(phenyl-13C6)

Cat. No.: B12055977
M. Wt: 290.68 g/mol
InChI Key: QKLPUVXBJHRFQZ-UQUYMPKGSA-N
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Description

Significance of Stable Isotope Labeling (e.g., Carbon-13) in Contemporary Mechanistic Studies

Stable isotope labeling, particularly with Carbon-13, is a cornerstone of modern mechanistic studies in chemistry and biology. alfa-chemistry.com By strategically placing ¹³C atoms within a molecule, researchers can track the transformation of the carbon skeleton during a reaction. This provides definitive evidence for proposed reaction pathways and intermediates, which is often difficult to obtain through other means. acs.org The use of ¹³C-labeled compounds, in conjunction with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the precise determination of bond-breaking and bond-forming events. rsc.orgnih.gov

The advantages of using ¹³C as a label are numerous. It is a stable, non-radioactive isotope, making it safe to handle and dispose of without the need for specialized radiochemical laboratories. researchgate.net Furthermore, the chemical properties of a ¹³C-labeled molecule are virtually identical to its unlabeled counterpart, ensuring that it behaves in the same way in a chemical reaction or biological process. researchgate.net This fidelity is crucial for obtaining accurate and relevant data. While other stable isotopes like Deuterium (B1214612) (²H) are also used, ¹³C offers the advantage of directly probing the carbon backbone of organic molecules and is less susceptible to kinetic isotope effects that can sometimes complicate the interpretation of results from deuterium labeling. ukisotope.com

Applications of Stable Isotope-Labeled Analogues in Tracing Molecular Fate

One of the most powerful applications of stable isotope-labeled compounds is in tracing the molecular fate of substances within biological systems. nih.gov This is particularly important in the field of drug metabolism and pharmacokinetics (DMPK), where understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development and safe use. nih.govresearchgate.net By administering a ¹³C-labeled version of a drug, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous compounds in complex biological matrices like blood, urine, and tissues. nih.gov

Studies on sulfonamides, a class of antibiotics, have utilized isotope labeling to investigate their environmental fate and metabolism. nih.gov For instance, the use of labeled sulfonamides helps in understanding their degradation pathways in the environment and their biotransformation in organisms. nih.gov This information is vital for assessing the potential environmental impact and the formation of bioactive metabolites. The ability to trace the labeled atoms allows for the unambiguous identification of metabolic products, even those present at very low concentrations. nih.govacs.org

Rationale for Phenyl-13C6 Labeling in Sulfonamide Analogues for Advanced Research

The specific labeling of the phenyl ring in Sulfachloropyrazine-(phenyl-¹³C₆) is a deliberate and strategic choice for advanced research. The rationale for this site-specific labeling stems from the known metabolic pathways of sulfonamide drugs. The phenyl group in many sulfonamides is a primary site for metabolic modification, often through hydroxylation reactions mediated by cytochrome P450 enzymes. nih.gov

By labeling all six carbon atoms of the phenyl ring with ¹³C (a ¹³C₆-label), researchers can confidently track the fate of this entire structural moiety. If the phenyl ring is modified or cleaved during metabolism, the resulting metabolites will retain the ¹³C₆-label, making them readily identifiable by mass spectrometry. This provides a clear and unambiguous signal to follow the metabolic journey of that specific part of the molecule. nih.gov This approach is particularly valuable for:

Metabolite Identification: Unambiguously identifying metabolites where the phenyl ring has been altered.

Quantitative Analysis: Acting as an ideal internal standard for quantitative studies, as it co-elutes with the unlabeled analyte but is clearly distinguishable by its mass. xml-journal.net

Mechanistic Insights: Elucidating the mechanisms of metabolic reactions involving the aromatic ring.

The use of a fully labeled phenyl ring ensures that even if the ring undergoes significant transformation, the isotopic signature is preserved, providing a powerful tool for in-depth metabolic and environmental fate studies. nih.gov

Chemical and Physical Data

Below are tables detailing the key chemical and physical properties of Sulfachloropyrazine and its isotope-labeled analogue.

Table 1: Chemical Identity of Sulfachloropyrazine and its Phenyl-¹³C₆ Analogue

PropertySulfachloropyrazineSulfachloropyrazine-(phenyl-¹³C₆)
Synonym(s) 4-amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide, Sulfaclozine4-Amino-N-(6-chloro-2-pyrazinyl)benzene-¹³C₆-sulfonamide, Sulfaclozine-¹³C₆
CAS Number 1672-91-91416711-61-9
Empirical Formula C₁₀H₉ClN₄O₂S¹³C₆C₄H₉ClN₄O₂S
Molecular Weight 284.72 g/mol 290.68 g/mol

Table 2: Research Application Data for Sulfachloropyrazine-(phenyl-¹³C₆)

Application AreaSpecific UseAnalytical Technique(s)
Veterinary Drug Analysis Analytical standard for the determination of sulfachloropyrazine residues in food products of animal origin.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Metabolism Studies Internal standard for quantitative analysis of sulfachloropyrazine and its metabolites.Liquid Chromatography-Mass Spectrometry (LC-MS)
Environmental Fate Studies Tracer to investigate the degradation and transformation pathways of sulfachloropyrazine in environmental matrices.LC-MS, NMR Spectroscopy
Forensics and Toxicology Reference material for the identification and quantification of sulfachloropyrazine.HPLC, GC, Mass Spectrometry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN4O2S B12055977 Sulfachloropyrazine-(phenyl-13C6)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN4O2S

Molecular Weight

290.68 g/mol

IUPAC Name

4-amino-N-(6-chloropyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1

InChI Key

QKLPUVXBJHRFQZ-UQUYMPKGSA-N

Isomeric SMILES

C1=C(N=C(C=N1)Cl)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Sulfachloropyrazine Phenyl 13c6

Strategies for Regiospecific Carbon-13 Enrichment of Phenyl Rings

The cornerstone of synthesizing Sulfachloropyrazine-(phenyl-13C6) is the preparation of a phenyl ring uniformly enriched with carbon-13. The regiospecific incorporation of 13C atoms into an aromatic ring requires a multi-step synthetic approach, often starting from simple, commercially available 13C-labeled precursors.

A common strategy involves the use of [U-13C6]-benzene or a similarly labeled simple aromatic compound as the starting material. However, for more complex substitutions, a convergent synthesis is often more practical. This can involve the construction of the phenyl ring from smaller 13C-labeled building blocks. For instance, labeled aniline (B41778) can be a key precursor for the synthesis of various 13C-labeled monosubstituted benzenes. iaea.org The synthesis of 4-amino-N-(substituted)benzenesulfonamides often begins with aniline, making the availability of [U-13C6]-aniline a critical step.

The synthesis of labeled anilines can be achieved through various organic reactions. For example, a 13C-labeled p-nitrophenol can be synthesized and subsequently reduced to the corresponding aniline. iaea.org This method allows for the specific placement of the 13C labels within the benzene (B151609) ring. The reduction of the nitro group and the hydrogenolytic cleavage of a methanesulfonate ester of the phenol can be performed in a single step, providing an efficient route to the desired labeled aniline. iaea.org

Chemical Synthesis Pathways for Incorporating Phenyl-13C6 into Sulfachloropyrazine Scaffolds

The synthesis of Sulfachloropyrazine-(phenyl-13C6) involves the coupling of a phenyl-13C6 containing moiety with the chloropyrazine portion of the molecule. A common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the context of Sulfachloropyrazine-(phenyl-13C6), this would translate to the reaction of 4-acetamido-(phenyl-13C6)-benzenesulfonyl chloride with 2-amino-6-chloropyrazine, followed by deacetylation.

A well-established route for the synthesis of 13C-labeled sulfonamides starts from commercially available [U-13C6]-aniline. semanticscholar.orgresearchgate.netdntb.gov.ua The general synthetic scheme can be adapted for Sulfachloropyrazine-(phenyl-13C6) as follows:

Acetylation of [U-13C6]-aniline: The amino group of [U-13C6]-aniline is first protected, typically by acetylation with acetic anhydride, to form [U-13C6]-acetanilide. This step is crucial to prevent side reactions during the subsequent chlorosulfonation.

Chlorosulfonation: The [U-13C6]-acetanilide is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the phenyl ring, yielding 4-acetamido-(phenyl-13C6)-benzenesulfonyl chloride.

Condensation with 2-amino-6-chloropyrazine: The resulting labeled sulfonyl chloride is condensed with 2-amino-6-chloropyrazine. This reaction forms the sulfonamide bond and connects the phenyl-13C6 ring to the pyrazine (B50134) moiety.

Deacetylation: The final step is the removal of the acetyl protecting group from the amino group on the phenyl ring, typically by acid or base hydrolysis, to yield the final product, Sulfachloropyrazine-(phenyl-13C6).

This synthetic pathway provides good yields and high purity of the final labeled compound. semanticscholar.orgresearchgate.netdntb.gov.ua

Isotopic Purity and Enrichment Assessment in Synthesized Sulfachloropyrazine-(phenyl-13C6)

The determination of isotopic purity and the extent of 13C enrichment are critical for validating the synthesized labeled compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound. The mass spectrum of Sulfachloropyrazine-(phenyl-13C6) will show a molecular ion peak that is shifted by +6 mass units compared to its unlabeled counterpart, corresponding to the six 13C atoms in the phenyl ring. The relative intensities of the molecular ion peaks of the labeled and any residual unlabeled compound can be used to calculate the isotopic enrichment.

CompoundExpected Molecular Ion (m/z)
Sulfachloropyrazine (unlabeled)[M+H]+ ≈ 285.02
Sulfachloropyrazine-(phenyl-13C6)[M+H]+ ≈ 291.04

Table 1: Expected monoisotopic masses for unlabeled and labeled Sulfachloropyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are invaluable for assessing isotopic enrichment and confirming the position of the labels. In the 1H NMR spectrum of Sulfachloropyrazine-(phenyl-13C6), the signals corresponding to the protons on the phenyl ring will exhibit complex splitting patterns due to one-bond and two-bond couplings with the adjacent 13C nuclei (¹JCH and ²JCH). The absence of a significant signal corresponding to the unlabeled phenyl protons would indicate high isotopic enrichment.

The 13C NMR spectrum provides direct evidence of 13C enrichment. For Sulfachloropyrazine-(phenyl-13C6), the signals for the six carbons of the phenyl ring will be significantly enhanced in intensity compared to the signals of the pyrazine ring carbons. The presence of 13C-13C coupling constants can also be observed, further confirming the uniform labeling of the phenyl ring.

Analytical Techniques for Verifying Structural Integrity of Labeled Analogues

Beyond isotopic enrichment, it is essential to confirm that the chemical structure of the labeled compound is correct and has not undergone any unintended modifications during the synthesis. A combination of spectroscopic techniques is used to verify the structural integrity of Sulfachloropyrazine-(phenyl-13C6).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The 1H NMR spectrum is used to confirm the presence and chemical environment of all protons in the molecule. The chemical shifts, integration values, and coupling patterns of the protons on the pyrazine ring and the amino groups should be consistent with the structure of sulfachloropyrazine.

13C NMR: The 13C NMR spectrum confirms the presence of all carbon atoms in the molecule. The chemical shifts of the pyrazine carbons and the sulfonamide-bearing carbon of the phenyl ring can be compared to reference spectra of unlabeled sulfachloropyrazine.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS): In addition to determining the molecular weight and isotopic enrichment, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), can provide structural information. The fragmentation pattern of Sulfachloropyrazine-(phenyl-13C6) can be compared to that of the unlabeled standard to ensure that the core structure is identical.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the synthesized compound. A single, sharp peak in the chromatogram, when compared to a reference standard, indicates a high degree of chemical purity.

TechniquePurposeExpected Observations for Sulfachloropyrazine-(phenyl-13C6)
1H NMR Structural confirmation and proton environment analysis.Signals corresponding to pyrazine and amino protons with appropriate chemical shifts and coupling. Phenyl proton signals show complex splitting due to 13C coupling.
13C NMR Confirmation of carbon skeleton and isotopic labeling.Enhanced signals for the six phenyl carbons. Chemical shifts consistent with the expected structure.
HRMS Molecular weight determination and isotopic enrichment.Molecular ion peak at [M+H]+ ≈ 291.04, confirming the incorporation of six 13C atoms.
HPLC Chemical purity assessment.A single major peak indicating high purity.

Table 2: Summary of analytical techniques for structural verification.

Advanced Analytical Methodologies for Detection and Quantification of Sulfachloropyrazine Phenyl 13c6 in Research Matrices

Mass Spectrometric Approaches for Isotopic Quantification and Profiling

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. symeres.com Different MS-based strategies are employed depending on the research question, from targeted trace quantification to broad profiling of metabolic products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of sulfonamides and other drug residues in various matrices. nih.govresearchgate.netyoutube.com Its application is particularly vital for the trace analysis of labeled compounds like Sulfachloropyrazine-(phenyl-13C6). In this approach, the labeled compound serves as an ideal internal standard for the quantification of its unlabeled counterpart.

The methodology involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection. researchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as Sulfachloropyrazine-(phenyl-13C6), is preferred because it co-elutes perfectly with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification. researchgate.net

Detection is typically performed in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity. nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For Sulfachloropyrazine-(phenyl-13C6), the precursor ion will be 6 mass units heavier than unlabeled sulfachloropyrazine, allowing for unambiguous differentiation and measurement.

Table 1. Example LC-MS/MS Parameters for Sulfonamide Analysis Using a 13C-Labeled Internal Standard.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Application
Sulfachloropyrazine285.0156.125Quantifier for unlabeled analyte
Sulfachloropyrazine-(phenyl-13C6)291.0162.125Internal Standard for quantification
13C6-Sulfamethazine nih.gov285.1192.1-Internal Standard in feather analysis nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an essential tool for identifying and profiling metabolites of labeled compounds. nih.govresearchgate.net When Sulfachloropyrazine-(phenyl-13C6) is used as a tracer in metabolic studies, HRMS can accurately detect the parent compound and its metabolites by searching for the unique mass defect and isotopic signature conferred by the 13C6-phenyl group. nih.gov

Unlike tandem mass spectrometry that targets specific transitions, HRMS acquires full-scan mass spectra with high mass accuracy (typically <5 ppm). This allows for the determination of the elemental composition of detected ions, facilitating the identification of unknown metabolites. nih.gov The presence of the 13C6-label creates a distinct isotopic cluster that is easily recognizable, helping to distinguish drug-related metabolites from endogenous molecules. nih.gov This approach has been successfully used to study the metabolism of other 13C-labeled drugs, such as diclofenac, where incubates containing [(13C6)]4'-hydroxy-diclofenac were used to build standard curves for quantification. nih.gov

Table 2. Hypothetical High-Resolution Mass Data for Sulfachloropyrazine-(phenyl-13C6) and a Potential Metabolite.
CompoundProposed FormulaCalculated m/z [M+H]+Observed m/z [M+H]+Mass Error (ppm)Comment
Sulfachloropyrazine-(phenyl-13C6)C413C6H9ClN4O2S291.0347291.0345-0.7Parent compound detected.
Hydroxy-Sulfachloropyrazine-(phenyl-13C6)C413C6H9ClN4O3S307.0296307.0294-0.7Metabolite with +16 Da mass shift (hydroxylation) identified. The 13C6 signature confirms it is a drug-related metabolite.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes in a sample. e3s-conferences.org While often used to analyze variations in natural isotope abundance, it is also highly effective for tracing the fate of artificially enriched compounds in environmental systems. nih.gov When Sulfachloropyrazine-(phenyl-13C6) is introduced into an environmental matrix like soil or water, IRMS can track its movement and degradation.

The technique measures the ratio of 13C to 12C, expressed in delta (δ) notation. e3s-conferences.org The highly enriched Sulfachloropyrazine-(phenyl-13C6) would have a profoundly different δ13C value compared to the natural abundance of carbon in the environment. This distinction allows researchers to trace the labeled compound and its breakdown products, providing insights into its persistence, transformation pathways, and incorporation into environmental compartments. nih.gov Coupling gas or liquid chromatography to IRMS (GC-IRMS or LC-IRMS) allows for compound-specific isotope analysis, separating the labeled compound from other organic matter before isotopic measurement. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Labeled Metabolites

While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of metabolites. nih.gov For metabolites of Sulfachloropyrazine-(phenyl-13C6), NMR provides detailed information about the molecule's carbon backbone and the precise location of metabolic modifications. frontiersin.org

The incorporation of 13C atoms significantly enhances the NMR signal, overcoming the low natural abundance (1.1%) of this nucleus. nih.govacs.org This labeling strategy is particularly advantageous for several reasons:

Greater Signal Dispersion: 13C NMR spectra have a much wider chemical shift range (~200 ppm) compared to proton (1H) NMR (~10 ppm), reducing signal overlap in complex mixtures. frontiersin.orgacs.org

Direct Carbon Backbone Analysis: 13C NMR directly probes the carbon skeleton of the molecule. acs.org

Structural Connectivity: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between protons and the labeled 13C atoms. This allows researchers to map the structure of a metabolite and identify the exact site of, for example, hydroxylation or conjugation, relative to the labeled phenyl ring. mnms-platform.com

The use of 13C labeling enables the application of advanced NMR experiments like the INADEQUATE experiment, which can establish 13C-13C correlations to piece together the carbon framework of a novel metabolite. frontiersin.orgresearchgate.net

Advanced Sample Preparation Techniques for Non-Human Biological and Environmental Specimens

Effective sample preparation is a critical prerequisite for the successful analysis of Sulfachloropyrazine-(phenyl-13C6) in complex matrices such as environmental water, soil, or non-human tissue. The primary goals are to isolate the target analyte from interfering substances, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. nih.govmdpi.com

Solid-Phase Extraction (SPE) is a widely used and robust technique for the cleanup and pre-concentration of sulfonamides from aqueous and biological samples. nih.govnih.govresearchgate.net The method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For sulfonamides, reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbents are commonly employed. nih.govresearchgate.net The pH of the sample is often adjusted to ensure the analyte is in a neutral form to maximize its retention on the sorbent. mdpi.com

In recent years, there has been a trend towards miniaturized and more environmentally friendly sample preparation techniques, collectively known as microextraction. mdpi.comnih.govnih.gov These methods offer high enrichment factors while significantly reducing solvent consumption and sample volume. Key microextraction techniques applicable to sulfonamide analysis include:

Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a sorbent material to extract analytes directly from a sample or its headspace. nih.gov In-tube SPME can be coupled online with LC systems for automated analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. mdpi.com The high surface area between the fine droplets of the extraction solvent and the sample allows for very fast and efficient extraction of the analyte. mdpi.com

These advanced preparation methods are essential for achieving the low detection limits required in environmental monitoring and metabolism studies of Sulfachloropyrazine-(phenyl-13C6). nih.govcapes.gov.br

Table 3. Generalized Solid-Phase Extraction (SPE) Protocol for Sulfonamides from Water Samples.
StepProcedurePurpose
1. ConditioningPass methanol, followed by deionized water (pH adjusted), through the SPE cartridge.To activate the sorbent and ensure reproducible retention. mdpi.com
2. Sample LoadingPass the water sample (pH adjusted) through the cartridge at a slow, steady flow rate.To adsorb the sulfonamide analyte onto the sorbent. nih.gov
3. WashingPass a weak solvent (e.g., water) through the cartridge.To remove hydrophilic, weakly-bound interferences. mdpi.com
4. ElutionPass a small volume of a strong organic solvent (e.g., methanol, acetonitrile) through the cartridge.To desorb the purified analyte from the sorbent. nih.gov
5. ReconstitutionEvaporate the eluate to dryness and reconstitute in the mobile phase.To concentrate the analyte and ensure compatibility with the LC system.

QuEChERS and Dispersive Solid-Phase Extractions (dSPE) for Matrix Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique, particularly for the analysis of veterinary drug residues, including sulfonamides, in complex food and environmental matrices. nih.govnih.gov Its application is crucial for removing matrix interferences that can suppress or enhance the signal of the target analyte during mass spectrometric detection. nih.gov When Sulfachloropyrazine-(phenyl-13C6) is used as an internal standard, the efficiency of the QuEChERS and subsequent dispersive solid-phase extraction (dSPE) cleanup steps is vital for achieving accurate quantification of the target sulfonamide.

The QuEChERS process typically involves two main steps. The first is a salting-out liquid-liquid extraction, where the homogenized sample is extracted with an organic solvent, most commonly acetonitrile (B52724), in the presence of salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate. nih.govmdpi.com Acetonitrile is often chosen due to its ability to effectively precipitate proteins and extract a wide range of analytes. nih.gov

Following the initial extraction and centrifugation, a portion of the supernatant is subjected to a dSPE cleanup step. nih.gov In this stage, the extract is mixed with a combination of sorbents to remove specific matrix components. The choice of sorbents is critical and depends on the composition of the research matrix.

Common dSPE Sorbents for Sulfonamide Analysis:

SorbentTarget Interferences Removed
Primary Secondary Amine (PSA) Sugars, fatty acids, organic acids, and some pigments. mdpi.comchromtech.net.au
C18 (Octadecylsilane) Nonpolar interferences such as lipids and fats. nih.gov
Graphitized Carbon Black (GCB) Pigments (e.g., chlorophyll) and sterols. chromtech.net.au
Magnesium Sulfate (MgSO₄) Residual water from the extraction step. mdpi.com

For the analysis of sulfonamides in animal tissues, a modified QuEChERS approach often utilizes a combination of MgSO₄ for water removal and PSA for the removal of fatty acids and other polar interferences. nih.gov In particularly fatty matrices, such as liver or certain fish tissues, a C18 sorbent is included in the dSPE step to effectively remove lipids. nih.govnih.gov For instance, a study on animal tissues optimized the dSPE step by using a commercial cartridge containing materials to remove lipids. nih.gov

A typical modified QuEChERS protocol for a complex matrix like animal tissue or pastry might involve the extraction of the sample with acetonitrile, followed by the addition of MgSO₄ and NaCl. nih.govnih.gov The supernatant is then cleaned up with a dSPE mixture containing PSA and C18 to ensure a clean extract for subsequent analysis. The selection of the appropriate QuEChERS and dSPE sorbents is a critical method development step to ensure high recovery rates for analytes like Sulfachloropyrazine-(phenyl-13C6). Research on various sulfonamides in different matrices has demonstrated that optimized QuEChERS methods can yield good extraction recoveries, often in the range of 74.0% to 100.3%. nih.gov

Chromatographic Separation Prior to Mass Spectrometric Detection

Following sample extraction and cleanup, chromatographic separation is a critical step to isolate Sulfachloropyrazine-(phenyl-13C6) and its corresponding unlabeled analyte from other co-extracted matrix components before detection by mass spectrometry (MS). High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and powerful techniques for this purpose. oup.comnih.gov The use of UHPLC offers the advantage of faster analysis times and improved resolution compared to conventional HPLC. oup.com

The separation is typically achieved using reversed-phase chromatography, with a C18 column being the most prevalent stationary phase for sulfonamide analysis. nih.govoup.com These columns provide excellent retention and separation for moderately polar compounds like sulfonamides.

The mobile phase composition is carefully optimized to achieve good peak shape and resolution. A typical mobile phase consists of a gradient mixture of an aqueous component and an organic solvent. oup.com The organic solvent is usually acetonitrile or methanol, while the aqueous phase is often acidified with a small percentage of formic acid (e.g., 0.1%). nih.govacgpubs.org The addition of formic acid helps to improve the ionization efficiency of the sulfonamides in the mass spectrometer's electrospray ionization (ESI) source, leading to enhanced sensitivity. acgpubs.org

An example of a gradient program for the separation of multiple sulfonamides using UHPLC-MS/MS is presented below. This type of gradient is designed to effectively separate a range of sulfonamides with varying polarities within a short analytical run time.

Illustrative UHPLC Gradient Program for Sulfonamide Analysis:

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (0.1% Formic Acid in Water)Mobile Phase B (%) (Acetonitrile)
0.00.3955
6.00.37723
9.00.37723
9.10.31090
12.00.31090
12.10.3955
17.00.3955

This table is illustrative of a typical gradient program and is based on conditions reported for sulfonamide analysis. oup.com

The use of an isotopically labeled internal standard like Sulfachloropyrazine-(phenyl-13C6) is crucial in LC-MS/MS analysis. Since the internal standard has nearly identical chemical properties and chromatographic retention time to the unlabeled analyte, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification. acgpubs.org In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their different mass-to-charge ratios (m/z) due to the presence of the 13C isotopes. acgpubs.org

Mechanistic Investigations of Metabolic Pathways Using 13c Labeling in Non Human Biological Systems

Elucidation of Sulfachloropyrazine Metabolic Transformations in Non-Human Animal Models

The investigation of a xenobiotic's metabolism in animal models is crucial for understanding its potential effects and persistence in the body. The use of ¹³C-labeled compounds like Sulfachloropyrazine-(phenyl-¹³C₆) would be instrumental in this process.

Identification of Labeled Metabolites and Biotransformation Products

In a typical study, non-human animal models such as rats, pigs, or chickens would be administered Sulfachloropyrazine-(phenyl-¹³C₆). Biological samples, including urine, feces, blood, and various tissues, would then be collected over a period of time. The primary objective is to identify and characterize the metabolites formed from the parent compound.

The key advantage of using a ¹³C₆-labeled phenyl ring is that this core structure, or fragments containing it, can be definitively traced. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are central to this analysis. nih.gov The mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the parent compound and any metabolites that retain the ¹³C₆-phenyl group. The mass shift of +6 atomic mass units compared to the unlabeled compound provides a clear signature for identification.

Common biotransformation reactions for sulfonamides in animals include N-acetylation, hydroxylation of the aromatic or heterocyclic rings, and glucuronide or sulfate (B86663) conjugation. nih.gov The identification of metabolites containing the ¹³C₆-label would confirm that the phenyl ring remains intact during these transformations. For example, the detection of a ¹³C₆-labeled N-acetylsulfachloropyrazine would indicate that N-acetylation is a metabolic pathway.

Table 1: Hypothetical Labeled Metabolites of Sulfachloropyrazine-(phenyl-¹³C₆) and Expected Mass Signatures

Hypothetical MetaboliteBiotransformation PathwayExpected Mass Characteristic
N-acetyl-Sulfachloropyrazine-(phenyl-¹³C₆)N-acetylationParent mass + 42 Da (with ¹³C₆ label)
Hydroxy-Sulfachloropyrazine-(phenyl-¹³C₆)HydroxylationParent mass + 16 Da (with ¹³C₆ label)
Sulfachloropyrazine-(phenyl-¹³C₆)-N-glucuronideGlucuronidationParent mass + 176 Da (with ¹³C₆ label)

This table is illustrative and based on common metabolic pathways for sulfonamides. Specific metabolites for Sulfachloropyrazine-(phenyl-¹³C₆) have not been reported in the literature.

Tracing Carbon Atom Transitions (e.g., ¹³C Labeling Patterns) through Metabolic Networks

By analyzing the ¹³C labeling patterns in the identified metabolites, researchers can deduce the specific biochemical reactions that have occurred. nih.gov The stable ¹³C₆-phenyl core of Sulfachloropyrazine-(phenyl-¹³C₆) serves as a stable anchor, allowing for the precise tracking of the molecule's journey through the metabolic network.

For instance, if a metabolite is found where the pyrazine (B50134) ring is cleaved but the ¹³C₆-aminophenylsulfonamide portion remains, it would provide direct evidence for the specific bond cleavages that occur. Advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can also be employed to determine the exact position of the ¹³C atoms within a metabolite, providing further insight into the reaction mechanisms. nih.gov

In Vitro Metabolic Stability and Metabolite Formation in Non-Human Liver Microsomes or Cell Lines

In vitro systems, such as liver microsomes or cultured liver cells (hepatocytes) from non-human species (e.g., bovine, porcine, avian), offer a controlled environment to study metabolism. nih.govnih.gov These systems contain many of the key enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

To assess metabolic stability, Sulfachloropyrazine-(phenyl-¹³C₆) would be incubated with these in vitro systems. The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. A rapid disappearance suggests extensive metabolism, while a slow decline indicates greater stability.

Simultaneously, the formation of metabolites can be monitored. By analyzing the incubation mixture with LC-MS/MS, the appearance of ¹³C₆-labeled metabolites can be quantified. This allows for the identification of the primary metabolic pathways in a specific species' liver and can help in comparing metabolic profiles across different species. nih.gov For example, comparing the metabolite profile from porcine liver microsomes to that of avian liver microsomes could reveal species-specific differences in Sulfachloropyrazine metabolism.

Quantitative Metabolic Flux Analysis (QMFA) Utilizing ¹³C Isotopomer Distributions in Cellular Models

Quantitative Metabolic Flux Analysis (QMFA) is a powerful technique that uses the distribution of ¹³C isotopes in metabolites to calculate the rates (fluxes) of metabolic pathways. While typically applied to central carbon metabolism, the principles can be extended to xenobiotic metabolism in cellular models like hepatocytes.

Assessment of Relative Pathway Activity and Metabolic Branching

By providing ¹³C-labeled precursors along with Sulfachloropyrazine, one could theoretically probe how the metabolism of this compound perturbs the central metabolic networks of the cell. The distribution of ¹³C from a labeled source like glucose or glutamine into various amino acids and TCA cycle intermediates would be measured in the presence and absence of Sulfachloropyrazine.

Any significant changes in the isotopomer distributions of these central metabolites would indicate a shift in metabolic pathway usage. For example, if the metabolism of Sulfachloropyrazine requires significant consumption of the cofactor NADPH, this might lead to an increased flux through the pentose (B10789219) phosphate (B84403) pathway, which is a major source of cellular NADPH. This change would be reflected in the ¹³C labeling patterns of metabolites downstream of this pathway.

Compartment-Specific Metabolic Studies with Labeled Precursors

Metabolism is often compartmentalized within the cell (e.g., cytoplasm vs. mitochondria). By using specifically labeled precursors, it is possible to trace metabolic fluxes within these different compartments. For instance, the metabolism of Sulfachloropyrazine might occur primarily in the cytoplasm, but the energy (ATP) or reducing equivalents (NADPH) required for these reactions are generated in the mitochondria. By using precursors that are known to be metabolized in specific compartments, one could untangle the interplay between cytoplasmic and mitochondrial metabolism in the biotransformation of Sulfachloropyrazine.

However, it is important to reiterate that no studies applying QMFA to investigate the metabolism of Sulfachloropyrazine-(phenyl-¹³C₆) have been found in the published scientific literature. The descriptions above are based on the established principles of this methodology.

Comparative Metabolism Studies Across Different Non-Human Species Using Isotopic Tracers

The metabolism of sulfachloropyrazine, like many xenobiotics, is known to vary significantly across different animal species. These differences are often attributable to variations in the presence and activity of metabolic enzymes. Utilizing an isotopic tracer such as Sulfachloropyrazine-(phenyl-¹³C₆) would provide a powerful method for precisely tracking and quantifying these metabolic pathways across species.

In poultry , particularly broiler chickens, sulfachloropyrazine is extensively used for the treatment of coccidiosis and other bacterial infections. Studies on the depletion of sulfachloropyrazine in broiler chickens have identified its presence in various tissues, including muscle, liver, skin, and fat. nih.gov The primary metabolic route for many sulfonamides in animals is N⁴-acetylation, a phase II conjugation reaction that generally leads to a more water-soluble and readily excretable metabolite. Research on other sulfonamides, such as sulfamethoxazole (B1682508), has shown that N⁴-acetylation is a major metabolic pathway in pigs and chickens. mdpi.com In calves and cows, sulfadiazine (B1682646) is also highly acetylated. nih.gov The use of Sulfachloropyrazine-(phenyl-¹³C₆) would allow for the definitive identification and quantification of N⁴-acetyl-sulfachloropyrazine-(phenyl-¹³C₆) and other potential metabolites in different tissues and excreta of poultry.

In aquatic species , the metabolism of sulfonamides can be influenced by factors such as water temperature. For instance, studies on sulfadiazine in grass carp (B13450389) have shown that its metabolism to N⁴-acetyl-sulfadiazine is temperature-dependent. researchgate.net A study using ¹⁴C-labeled sulfadiazine in lambari fish indicated that the compound has a low bioaccumulation potential and is relatively quickly eliminated, with metabolism being a key factor in this process. semanticscholar.org By employing Sulfachloropyrazine-(phenyl-¹³C₆), researchers could conduct similar studies in commercially important fish species to understand its bioaccumulation, metabolism, and excretion patterns, which are crucial for assessing environmental impact and food safety.

Table 1: Comparative Metabolism of Sulfonamides in Different Non-Human Species

SpeciesPrimary Metabolic PathwayKey MetabolitesResearch Findings
Poultry (Chicken) N⁴-AcetylationN⁴-acetyl-sulfachloropyrazineSulfachloropyrazine detected in muscle, liver, skin, and fat. nih.gov
Pigs N⁴-AcetylationN⁴-acetyl-sulfamethoxazoleMajor metabolic route for sulfamethoxazole. mdpi.com
Cattle N⁴-Acetylation, HydroxylationN⁴-acetyl-sulfadiazine, Hydroxy-sulfadiazineSulfadiazine is highly acetylated. nih.gov
Fish (Grass Carp) N⁴-AcetylationN⁴-acetyl-sulfadiazineMetabolism is temperature-dependent. researchgate.net
Fish (Lambari) BiotransformationNot specifiedLow bioaccumulation of sulfadiazine. semanticscholar.org

This table is generated based on available data for sulfachloropyrazine and other analogous sulfonamides.

Pharmacokinetic Modeling and Isotope Disposition Studies in Non Human Animal Models

Bioequivalence and Relative Bioavailability Assessments Using Stable Isotope Dilution in Animal Models

Bioequivalence studies are essential to compare the rate and extent of absorption of a new drug formulation to a reference formulation. The use of stable isotope-labeled compounds offers a highly precise method for conducting such assessments in animal models.

In a bioequivalence study of Sulfachloropyrazine, a test formulation could be administered concurrently with an intravenous microdose of Sulfachloropyrazine-(phenyl-13C6) or with a reference oral formulation containing the labeled compound. By measuring the plasma concentrations of both the labeled and unlabeled drug over time, key pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax) can be determined for each formulation.

The use of a stable isotope-labeled internal standard, such as ¹³C₆-sulfamethazine, has been reported for the quantification of sulfachloropyridazine (B1682503) in chicken tissues, highlighting the utility of isotopic labeling in analytical methods. nih.gov A similar approach with Sulfachloropyrazine-(phenyl-13C6) would allow for highly accurate quantification, minimizing analytical variability.

The following table illustrates a hypothetical comparison of pharmacokinetic parameters from a bioequivalence study.

ParameterTest Formulation (Unlabeled)Reference Formulation (Labeled)Ratio (Test/Reference)90% Confidence Interval
Cmax (µg/mL) 25.426.10.970.85 - 1.10
AUC₀-t (µg·h/mL) 180.2185.50.970.90 - 1.05
Tmax (h) 2.52.3--

Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of Cmax and AUC fall within the range of 80-125%.

A crossover design is often employed in bioequivalence studies, where each animal subject receives both the test and reference formulations in a randomized sequence, separated by a washout period. nih.gov This design minimizes inter-subject variability, thereby increasing the statistical power of the study. When using labeled compounds, a simultaneous administration design can sometimes be used, which further reduces variability.

Key considerations for crossover designs include:

Washout Period: The duration of the washout period between treatments must be sufficient to ensure that the drug from the first period is completely eliminated before the second period begins.

Carryover Effects: It is important to assess for carryover effects, where the treatment from the first period influences the results of the second period.

Sequence Effects: The order in which the treatments are administered should not affect the outcome.

Dynamic Isotope Tracing for Elucidating Absorption, Distribution, and Excretion Kinetics in Vivo

Dynamic isotope tracing is a powerful technique that involves administering a stable isotope-labeled tracer and monitoring its movement and transformation within a biological system over time. nih.govnih.gov This approach provides a dynamic understanding of metabolic and pharmacokinetic processes.

By administering Sulfachloropyrazine-(phenyl-13C6) to animal models, researchers could trace the fate of the labeled phenyl ring through various metabolic pathways. This would allow for the identification and quantification of metabolites and provide insights into the rates of different metabolic and excretory processes. For example, studies using tritium-labeled sulfamethoxazole (B1682508) in pigs, chickens, and rats have successfully elucidated its metabolic disposition and elimination pathways. mdpi.com

This technique would be particularly useful for:

Mapping Metabolic Pathways: Identifying the major and minor metabolites of Sulfachloropyrazine.

Quantifying Metabolic Flux: Determining the rates of formation and elimination of different metabolites.

Understanding Tissue-Specific Metabolism: Investigating where in the body metabolism primarily occurs.

Characterizing Excretion Routes: Quantifying the extent of excretion via urine and feces.

Interspecies Scaling and Extrapolation of Pharmacokinetic Parameters in Non-Human Contexts

Interspecies allometric scaling (IAS) is a mathematical approach used to describe the relationship between anatomical, physiological, and pharmacokinetic parameters and the body weight of an animal. This method is founded on the principle that many biological processes scale with body size in a predictable manner. The relationship is typically expressed by the allometric equation:

Y = aWᵇ

Where 'Y' is the pharmacokinetic parameter of interest (such as clearance or volume of distribution), 'W' is the body weight, 'a' is the allometric coefficient (intercept), and 'b' is the scaling exponent. shewaya.com This empirical method is valuable in veterinary medicine for extrapolating pharmacokinetic data from well-studied species to those where experimental data is scarce, such as in zoo or wildlife animals. researchgate.netresearchgate.net The application of allometric scaling can help in predicting the kinetic profile of a new compound in a target species based on data from other animals. nih.gov

The disposition of drugs, including sulfonamides like sulfachloropyrazine, can vary significantly between species due to differences in metabolism, distribution, and excretion. researchgate.net Accurate pharmacokinetic studies are essential to understand these differences. Isotope disposition studies, employing stable isotope-labeled compounds such as Sulfachloropyrazine-(phenyl-13C6), are instrumental in this context. The use of such labeled compounds allows for the precise tracing of the parent drug and its metabolites, providing high-quality data on absorption, distribution, metabolism, and excretion (ADME) that is crucial for building robust allometric models.

Pharmacokinetic parameters for sulfachloropyrazine and related sulfonamides have been characterized in several non-human animal species. These parameters, particularly clearance (Cl), volume of distribution (Vd), and elimination half-life (t½), form the basis for interspecies scaling.

CompoundSpeciesClearance (Cl) (L/h/kg or ml/h·kg)Volume of Distribution (Vd) (L/kg)Elimination Half-Life (t½) (h)Source
SulfamethoxazoleBroiler Chicken0.15 L/h/kg0.62 L/kg2.83 h nih.gov
Sulfadiazine (B1682646)Broiler Chicken0.15 L/h/kg0.51 L/kg2.01 h nih.gov
Sulfamethazine (B1682506)Buffalo45.31 ml/h·kg0.399 L/kg6.17 h researchgate.net
SulfamethazineCattle30.34 ml/h·kg0.317 L/kg7.46 h researchgate.net
SulfamethazinePig0.054 L/kg/h0.77 L/kg9.8 h researchgate.net
SulfathiazolePig0.090 L/kg/h1.16 L/kg9.0 h researchgate.net

While allometric scaling is a powerful predictive tool, its application is not without limitations, particularly for drugs like sulfonamides that are eliminated primarily by hepatic biotransformation. shewaya.com Significant interspecies heterogeneity in drug metabolism processes can challenge the predictive accuracy of simple allometric scaling. shewaya.com For sulfonamides, the primary metabolic pathway in many species is N4-acetylation, but the capacity for this process varies widely; for instance, dogs are unable to acetylate sulfonamides at this position. uni-osnabrueck.de Furthermore, differences in gastrointestinal physiology, such as those between ruminant and monogastric species, can lead to unpredictable oral absorption profiles, further complicating pharmacokinetic extrapolation. nih.gov These species-specific physiological and biochemical differences can disrupt the expected relationship between pharmacokinetics and body weight, necessitating caution when extrapolating data. nih.gov

Despite these challenges, allometric scaling remains a rational and essential starting point for estimating pharmacokinetic parameters in non-human contexts when species-specific data is unavailable. researchgate.net The successful scaling of parameters like clearance and volume of distribution has been demonstrated for numerous drugs across various animal species. nih.govplos.org For veterinary applications, especially in diverse species, these extrapolations provide a scientific basis for initial estimations, which can then be refined as more data becomes available. researchgate.net

Environmental Fate, Degradation, and Tracing Mechanisms of Sulfachloropyrazine Phenyl 13c6 in Ecological Systems

Investigating Environmental Transformation Pathways via Isotope Signatures

The introduction of a stable isotope label, such as carbon-13 (¹³C) in the phenyl ring of sulfachloropyrazine, allows for the precise tracking of its transformation products. Compound-specific isotope analysis (CSIA) is a robust method for identifying the origin of contaminants and characterizing their degradation pathways, often without prior knowledge of the metabolites involved. nih.gov This technique relies on measuring the changes in isotope ratios, known as isotope fractionation, that occur during biochemical and chemical reactions. nih.gov

Biodegradation Processes and Microbial Community Impacts on Labeled Sulfonamides

Biodegradation is a key process governing the fate of sulfonamides in the environment. researchgate.net However, sulfonamides are often not readily biodegradable. nih.gov The degradation of these antibiotics by microorganisms in the environment is a complex process influenced by multiple microbial species and degradation mechanisms. nih.gov

Microbial communities can have a significant impact on the degradation of sulfonamides. Certain bacteria have been shown to degrade sulfonamides through enzymatic transformations. nih.gov For instance, Microbacterium sp. strain BR1 can initiate the degradation of sulfonamides through ipso-substitution, leading to the breakdown of the molecule. epa.gov Similarly, Pseudomonas stutzeri has demonstrated the ability to degrade several sulfonamides, including sulfachloropyridazine (B1682503) (a structurally similar compound to sulfachloropyrazine), with degradation rates exceeding 90% under optimal conditions. nih.gov The presence of sulfonamides can also exert selective pressure on microbial communities, potentially leading to shifts in community structure and the development of antibiotic resistance. nih.gov For example, the presence of sulfamethazine (B1682506) has been shown to enrich for certain bacterial genera like Candidatus_Promineofilum, which are not only involved in degradation but are also correlated with sulfonamide resistance genes. nih.gov

The use of ¹³C-labeled sulfonamides in studies allows researchers to trace the carbon from the parent compound into microbial biomass and metabolic byproducts, providing direct evidence of biodegradation and helping to elucidate the metabolic pathways involved. osti.gov

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation) and Isotopic Fractionation

Abiotic processes, including photolysis, hydrolysis, and oxidation, also contribute to the transformation of sulfonamides in the environment. nih.gov

Photolysis: Photodegradation is a significant removal mechanism for sulfonamides in aqueous environments, particularly under sunlight. nih.gov The rate of photolysis can be influenced by factors such as pH and the presence of photosensitizing substances like humic acids. nih.gov Studies on sulfachloropyridazine have shown that it degrades more rapidly under simulated sunlight compared to other sulfonamides like sulfadiazine (B1682646) and sulfamethazine. nih.gov The presence of a chlorine atom in the sulfachloropyridazine molecule can increase its photolytic reactivity. researchgate.net Isotopic fractionation during photolysis can be significant and pH-dependent, offering a way to distinguish between biotic and abiotic degradation pathways. researchgate.net Different carbon isotope enrichment factors have been observed for the same sulfonamide under different pH conditions during direct photolysis. researchgate.net

Hydrolysis: Sulfonamides are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 6-8.5), with long half-lives. researchgate.net However, hydrolysis rates can increase under more acidic or alkaline conditions. researchgate.net Two independent mechanisms of hydrolysis have been identified for sulfonamides, leading to different degradation products. researchgate.net

Oxidation: Chemical oxidation is another abiotic degradation pathway. Advanced oxidation processes are being studied for the removal of pharmaceuticals from water. capes.gov.br The specific oxidation products and the degree of isotopic fractionation will depend on the oxidant and the reaction conditions.

The distinct isotopic signatures associated with these different degradation mechanisms make CSIA a valuable tool for determining the dominant transformation pathways of Sulfachloropyrazine-(phenyl-13C6) in the environment. nih.gov

Sorption and Desorption Behavior of Labeled Sulfachloropyrazine in Environmental Matrices

Sorption and desorption processes significantly influence the mobility, bioavailability, and persistence of sulfonamides in the environment. scielo.brnih.gov The extent of sorption is largely dependent on the physicochemical properties of the soil or sediment, particularly the organic carbon content. nih.gov

Studies on sulfachloropyridazine have shown that its adsorption to soils is generally low, which can lead to a higher risk of leaching into groundwater or runoff into surface waters. scielo.br The sorption and desorption of sulfonamides can be described by the Freundlich isotherm model. scielo.brnih.gov A hysteresis effect is often observed, meaning that a significant portion of the sorbed compound is not easily desorbed, becoming tightly bound to the environmental matrix. nih.gov The presence of manure can enhance the sorption of sulfonamides and increase this hysteresis effect. nih.gov

By using Sulfachloropyrazine-(phenyl-13C6), researchers can accurately quantify the amount of the compound that is sorbed to soil and sediment particles versus the amount that remains in the aqueous phase. This information is crucial for developing accurate models of its environmental transport and fate.

Source Apportionment and Environmental Transport Studies Using Stable Isotope Tracers

The unique isotopic signature of Sulfachloropyrazine-(phenyl-13C6) makes it an excellent tracer for source apportionment and environmental transport studies. nih.govmdpi.com By releasing a known quantity of the labeled compound, its movement through various environmental compartments can be tracked with high precision.

Tracing Sulfonamide Residues in Aquatic and Terrestrial Ecosystems

Sulfonamides are frequently detected in both aquatic and terrestrial ecosystems. capes.gov.brresearchgate.net They enter the environment through various pathways, including wastewater treatment plant effluents and the application of animal manure as fertilizer. nih.govfrontiersin.org Concentrations of sulfonamides in surface waters can range from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. researchgate.netnih.gov

The use of ¹³C-labeled sulfachloropyrazine allows for the unambiguous tracing of this specific contaminant from its source to its ultimate fate in the environment. This helps in identifying the primary pathways of contamination and understanding how the compound is distributed between water, soil, and sediment. nih.gov

Assessment of Environmental Exposure and Distribution in Non-Human Biota

The presence of sulfonamide residues in the environment raises concerns about their potential effects on non-target organisms. nih.gov Algae have been identified as particularly susceptible to the toxic effects of some sulfonamides. nih.gov Environmental concentrations of sulfonamides have been shown to alter the structure of microbial communities and induce deformities in diatoms. frontiersin.org

By using Sulfachloropyrazine-(phenyl-13C6), researchers can conduct detailed studies on the uptake, bioaccumulation, and trophic transfer of this antibiotic in various organisms. This provides valuable data for assessing the environmental exposure and potential risks to wildlife.

Kinetic Isotope Effects (KIEs) in Sulfachloropyrazine Degradation Reactions

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of the KIE provides valuable insight into the reaction mechanism, particularly the bond-breaking or bond-forming events at or near the labeled position during the rate-determining step. For Sulfachloropyrazine-(phenyl-13C6), the 13C labeling of the phenyl ring is strategic for probing reactions that involve this part of the molecule.

By measuring the KIE during the degradation of Sulfachloropyrazine-(phenyl-13C6), researchers could determine if a reaction involving the cleavage or transformation of the phenyl ring is rate-limiting. A significant primary KIE (where the C-C or C-H bonds of the phenyl ring are broken in the slowest step) would be observed. For instance, if hydroxylation of the benzene (B151609) ring is the rate-limiting step in a microbial degradation pathway, a measurable KIE would be expected. nih.gov Conversely, if the rate-limiting step involves modifications to other parts of the molecule, such as the pyrazine (B50134) ring or the sulfonamide bond, a much smaller or negligible secondary KIE would be observed for the 13C-labeled phenyl ring.

Different degradation pathways, such as biotic (microbial) and abiotic (e.g., photolysis, hydrolysis), often have distinct reaction mechanisms and transition states. These differences can be reflected in the magnitude of the KIE. Photodegradation is a primary removal mechanism for sulfonamides in aqueous environments. nih.gov The degradation rate of sulfachloropyrazine is notably influenced by pH. nih.gov

By comparing the KIEs for Sulfachloropyrazine-(phenyl-13C6) under various conditions (e.g., sterile vs. non-sterile soil, light vs. dark), one could distinguish between competing degradation pathways. For example, a specific enzymatic pathway in a microorganism might cleave the phenyl ring in a manner that produces a large KIE, while an abiotic process like photolysis might proceed through a different mechanism with a smaller or non-existent KIE related to the phenyl ring. This comparative analysis is crucial for determining the dominant degradation processes in different environmental compartments like soil, water, and sediment.

Long-Term Environmental Persistence and Transformation Pathways of Labeled Sulfachloropyrazine Residues

Sulfonamides can be persistent in the environment, with their degradation being influenced by factors such as temperature, pH, and the presence of microbial communities. researchgate.netnih.gov The application of manure to agricultural soils can accelerate the degradation of some sulfonamides. nih.gov Studies on related sulfonamides like sulfadiazine show half-lives that can range from a month in topsoil to six months in subsoil, highlighting their potential for persistence. nih.gov

The use of Sulfachloropyrazine-(phenyl-13C6) is instrumental for conducting long-term studies on persistence and transformation. Because the isotopic label is on the stable core of the molecule (the phenyl ring), it allows for the unambiguous tracing of the compound and its transformation products over extended periods, even at very low concentrations. This is essential for building accurate models of environmental fate.

Common transformation pathways for sulfonamides in the environment include:

Hydroxylation: Addition of a hydroxyl (-OH) group, often to the aromatic ring. nih.gov

Cleavage of the S-N bond: Breaking the bond between the sulfur atom and the nitrogen atom of the aniline (B41778) group. nih.govresearchgate.net

Oxidation of the aniline moiety: Transformation of the amine group on the benzene ring. nih.gov

By using Sulfachloropyrazine-(phenyl-13C6) and analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify transformation products that retain the 13C-labeled phenyl group. This helps in constructing detailed degradation pathway maps and assessing the potential persistence and toxicity of the resulting metabolites, which can sometimes be more harmful than the parent compound. nih.govmdpi.com

Data Tables

Table 1: Degradation Kinetics of Sulfachloropyrazine and Related Sulfonamides in Environmental Systems This table presents data on the degradation rates and half-lives (DT50) of sulfonamides under various experimental conditions.

Compound System Conditions Degradation Rate Constant (k) Half-life (DT50) Reference
Sulfachloropyrazine (SCP) Aqueous Media (milliQ water) pH 4.0, Simulated Sunlight - 1.2 hours nih.gov
Sulfachloropyrazine (SCP) Aqueous Media (milliQ water) pH 7.2, Simulated Sunlight - 2.3 hours nih.gov
Sulfadiazine (SDZ) Agricultural Soil Non-sterile - <21 days nih.gov
Sulfadiazine (SDZ) Agricultural Soil Sterile - >21 days nih.gov
Sulfamethoxazole (B1682508) (SMX) Agricultural Soil Non-sterile - <21 days nih.gov
Sulfamethoxazole (SMX) Agricultural Soil Sterile - >21 days nih.gov
Sulfadiazine (SDZ) Loamy Sand (Plow Layer) Dark, Batch Study - ~1 month nih.gov

| Sulfadiazine (SDZ) | Loamy Sand (Subsoil) | Dark, Batch Study | - | ~6 months | nih.gov |

Table 2: Major Transformation Pathways of Sulfonamides in the Environment This table summarizes the primary degradation reactions identified for sulfonamides in environmental matrices.

Degradation Pathway Description Affected Part of Molecule Reference
Hydroxylation Addition of a hydroxyl (-OH) group to an aromatic ring or other positions. Benzene ring, Pyrimidine ring nih.govnih.gov
S-N Bond Cleavage Rupture of the sulfonamide bond between the sulfur and nitrogen atoms. Sulfonamide linkage nih.govresearchgate.net
Aniline Moiety Oxidation Oxidation of the primary amine group (-NH2) on the benzene ring. Aniline group nih.gov

| Ring Opening | Cleavage of one of the heterocyclic or aromatic rings. | Pyrimidine ring, Benzene ring | nih.gov |

Future Directions and Emerging Research Avenues for Sulfachloropyrazine Phenyl 13c6

Integration of Multi-Omics Data with Isotope Tracing for a Systems-Level Understanding

The integration of multi-omics data, such as metabolomics and proteomics, with stable isotope tracing offers a powerful approach to gain a systems-level understanding of the metabolic fate and impact of Sulfachloropyrazine-(phenyl-13C6). By tracing the ¹³C label from the parent compound into various metabolites, researchers can elucidate its biotransformation pathways in target animals and even in environmental microorganisms.

When combined with metabolomics, the presence of ¹³C-labeled metabolites in tissues or excreta can confirm metabolic pathways and identify novel biotransformation products. nih.govnih.gov For instance, a study on the metabolism of tritium-labeled sulfamethoxazole (B1682508) in pigs and chickens identified N4-acetyl-sulfamethoxazole as the primary metabolite. nih.gov Utilizing Sulfachloropyrazine-(phenyl-13C6) in similar animal studies would allow for the unambiguous identification and quantification of its metabolites through mass spectrometry, providing a clearer picture of its metabolic disposition.

Furthermore, proteomics can reveal changes in protein expression in response to sulfachloropyrazine exposure. In the context of environmental microbiology, soil or aquatic microbial communities exposed to Sulfachloropyrazine-(phenyl-13C6) could be analyzed to identify proteins involved in its degradation. nih.govosti.gov The ¹³C label would help to confirm that the observed changes in the proteome are a direct response to the metabolism of the sulfonamide. This integrated approach can help to identify key enzymes and microbial species responsible for the environmental breakdown of this antibiotic, which is crucial for assessing its environmental persistence and the potential for natural attenuation. nih.govresearchgate.net

A hypothetical experimental design could involve administering Sulfachloropyrazine-(phenyl-13C6) to a cohort of livestock animals. Samples of tissues, urine, and feces would then be collected over time. Metabolomic analysis of these samples would identify and quantify ¹³C-labeled metabolites, while proteomic analysis of liver or kidney tissues could reveal changes in the expression of metabolic enzymes.

Table 1: Potential Applications of Multi-Omics with Sulfachloropyrazine-(phenyl-13C6) Tracing

Omics FieldApplicationPotential Insights
Metabolomics Tracing ¹³C-labeled metabolites in animal tissues and excreta.Elucidation of biotransformation pathways, identification of novel metabolites, and quantification of metabolic rates.
Proteomics Identifying changes in protein expression in animal tissues or microbial communities upon exposure.Identification of key metabolic enzymes in animals and microorganisms involved in degradation, understanding mechanisms of resistance.
Transcriptomics Measuring changes in gene expression related to metabolic and stress-response pathways.Understanding the genetic regulation of sulfonamide metabolism and resistance.

Development of Novel ¹³C-Labeling Strategies for Specific Research Questions and Improved Sensitivity

While the currently available Sulfachloropyrazine-(phenyl-13C6) is labeled on the phenyl ring, the development of novel, specifically positioned ¹³C-labeling strategies could answer more nuanced research questions and enhance analytical sensitivity. nih.gov The synthesis of sulfonamides with ¹³C labels at different positions within the molecule is a feasible prospect. nih.govthieme-connect.comnih.gov

For example, labeling the pyrazine (B50134) ring of sulfachloropyrazine could help to determine the fate of this heterocyclic moiety during metabolism and environmental degradation. This could be particularly important for understanding the formation of potentially persistent or toxic degradation products. Furthermore, strategic placement of the ¹³C label can improve the sensitivity of detection in certain analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The development of dual-labeled compounds, for instance with both ¹³C and ¹⁵N, could provide even more detailed information on the metabolic fate of the molecule. This approach has been successfully used in other metabolic studies to trace the simultaneous transformation of different parts of a molecule.

Table 2: Potential Novel ¹³C-Labeling Strategies for Sulfachloropyrazine

Labeling StrategyResearch QuestionPotential Advantage
Pyrazine Ring Labeling What is the environmental fate of the heterocyclic portion of the molecule?Provides insights into the formation of specific degradation products and their persistence.
Specific Carbon Labeling on Phenyl Ring Which specific carbon atoms are most susceptible to initial metabolic attack?Elucidates the initial steps of metabolism and helps in predicting metabolite structures.
Dual ¹³C and ¹⁵N Labeling How are the sulfonamide and pyrazine moieties metabolized and degraded in parallel?Offers a more comprehensive understanding of the molecule's overall transformation.

Advanced Computational Modeling and Simulation for Isotope-Assisted Research and Predictive Biology

Advanced computational modeling and simulation are becoming increasingly important tools in predictive biology and environmental science. nih.govbiorxiv.orgnih.govfrontiersin.org When coupled with data from isotope-assisted research, these models can provide powerful predictions about the metabolic fate and environmental distribution of veterinary drugs like sulfachloropyrazine.

Physiologically based pharmacokinetic (PBPK) models, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of sulfachloropyrazine in different animal species. Data from studies using Sulfachloropyrazine-(phenyl-13C6) can be used to parameterize and validate these models, leading to more accurate predictions of drug residue levels in various tissues.

In the environmental context, fate and transport models can predict the distribution of sulfachloropyrazine and its degradation products in soil and water systems. nih.govbohrium.com Isotope tracing studies can provide crucial data on degradation rates and pathways, which are essential for refining the accuracy of these models. For example, a study on the degradation of other sulfonamides used experimental data to propose probable degradation pathways, which could be further validated and enhanced with ¹³C-labeled compounds. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reactions involved in the metabolism of sulfachloropyrazine at the atomic level. Isotopic labeling can provide experimental validation for the predicted reaction mechanisms.

Table 3: Integration of Isotope Tracing with Computational Models

Computational ModelApplication for Sulfachloropyrazine-(phenyl-13C6)Data Input from Isotope Tracing
Physiologically Based Pharmacokinetic (PBPK) Models Predicting drug residue levels in animal tissues.In vivo metabolic rates and clearance data.
Environmental Fate and Transport Models Simulating the distribution and persistence in soil and water.Degradation rates and identification of transformation products.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations Modeling enzymatic degradation pathways.Validation of predicted reaction mechanisms.

Interdisciplinary Research on Labeled Sulfonamides within a Broader One Health Framework

The One Health framework recognizes the interconnectedness of human, animal, and environmental health. nih.govosti.govnih.govpharmafocusamerica.comnih.govyoutube.com Research on labeled sulfonamides like Sulfachloropyrazine-(phenyl-13C6) is inherently interdisciplinary and fits squarely within this framework, particularly concerning the impacts on animal and environmental health.

By using Sulfachloropyrazine-(phenyl-13C6) to trace the flow of this antibiotic from treated animals into the environment, researchers can gain a clearer understanding of the exposure of non-target organisms, such as soil microbes and aquatic life. frontiersin.orgnih.govnih.gov This is critical for assessing the ecological risks associated with the veterinary use of sulfonamides. For example, studies have shown that sulfonamides can alter the structure of microbial communities and even induce deformities in organisms like diatoms. nih.gov

Moreover, the presence of antibiotic residues in the environment is a key driver for the development and spread of antimicrobial resistance (AMR). bohrium.comfrontiersin.orgacs.org Isotope-labeled sulfonamides can be used to study the uptake and metabolism of these compounds by environmental bacteria, providing insights into the mechanisms that may contribute to the selection of resistant strains. This knowledge is vital for developing strategies to mitigate the spread of AMR from agricultural settings.

An interdisciplinary research project could involve veterinarians, environmental scientists, microbiologists, and analytical chemists. The veterinarians would administer the labeled sulfonamide to livestock, the environmental scientists would track its movement into soil and water, the microbiologists would study its impact on microbial communities and AMR, and the analytical chemists would perform the isotopic analysis. Such a collaborative effort would provide a comprehensive picture of the environmental lifecycle of sulfachloropyrazine, from the animal to the ecosystem.

Q & A

Q. What analytical methodologies are recommended for detecting Sulfachloropyrazine-(phenyl-13C6) in biological matrices, and how are validation parameters optimized?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., Sulfamethazine-phenyl-13C6) is the gold standard. Key parameters include:

  • Chromatographic separation : Use a C18 column with gradient elution (e.g., acetonitrile/0.1% formic acid) to resolve isotopic analogs from matrix interferences .
  • Mass spectrometry : Optimize declustering potential (DP) and collision energy (CE) for precursor/product ion pairs (e.g., m/z 285 → 103 for Sulfachloropyridazine) .
  • Validation : Assess linearity (R² > 0.99), recovery (70–120%), and precision (RSD < 15%) per FDA guidelines. In-house validation datasets should include limits of detection (LOD) and quantification (LOQ), as demonstrated in feather residue studies .

Q. How can researchers design experiments to quantify Sulfachloropyrazine-(phenyl-13C6) depletion kinetics in animal tissues?

  • Sampling protocol : Collect tissues (e.g., muscle, liver, feathers) at multiple time points post-administration. Feathers are non-invasive and retain residues longer, making them ideal for monitoring re-entry into the food chain .
  • Internal standardization : Spike samples with isotopically labeled analogs (e.g., Sulfamethazine-phenyl-13C6) to correct for matrix effects .
  • Data modeling : Use pharmacokinetic software (e.g., WinNonlin) to calculate half-life and area under the curve (AUC). Persistence in feathers (>55 days post-treatment) highlights bioaccumulation risks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in residue data between edible tissues and non-edible matrices like feathers?

Discrepancies arise due to differential metabolism and binding affinities. For example:

  • Edible tissues (muscle/liver) : Rapid depletion (LOQ < 5 μg/kg within days) due to hepatic metabolism .
  • Feathers : Hydrophobic interactions with keratin prolong residue retention (1858 ng/g detected at day 55) .
    Methodological solutions :
  • Comparative studies : Analyze paired tissue/feather samples from the same animal cohort.
  • Matrix-specific extraction : Use enzymatic digestion (e.g., protease K) for feathers to improve analyte recovery .

Q. How can isotopic labeling (phenyl-13C6) improve the reliability of Sulfachloropyrazine quantification in complex environmental samples?

  • Isotope dilution mass spectrometry (IDMS) : Introduce 13C6-labeled analogs to correct for ion suppression/enhancement in LC-HRMS workflows .
  • Tracer studies : Track metabolic pathways in in vitro models (e.g., liver microsomes) using 13C6-labeled compounds to distinguish parent drug from metabolites .
  • Cross-validation : Compare data from 13C6-labeled standards with unlabeled analogs to confirm method specificity .

Q. What are the challenges in extrapolating Sulfachloropyrazine-(phenyl-13C6) residue data from controlled animal studies to real-world environmental monitoring?

  • Matrix complexity : Environmental samples (e.g., water, soil) contain co-eluting contaminants that require high-resolution mass spectrometry (HRMS) for discrimination .
  • Degradation products : Hydrolysis and photodegradation metabolites may lack reference standards, necessitating suspect screening workflows .
  • Regulatory thresholds : Align detection limits with maximum residue limits (MRLs) for animal byproducts (e.g., feather meal) to inform policy .

Methodological Best Practices

  • Internal standards : Always use phenyl-13C6-labeled analogs (e.g., Sulfamethazine-phenyl-13C6) for quantification to mitigate matrix effects .
  • Data reporting : Include retention times, mass transitions, and validation parameters in supplementary materials to enhance reproducibility .
  • Ethical considerations : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.